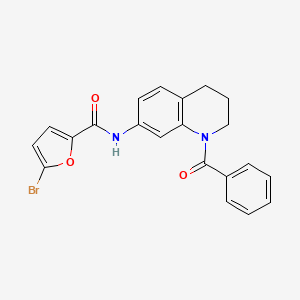

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-bromofuran-2-carboxamide

CAS No.: 946320-94-1

Cat. No.: VC11961586

Molecular Formula: C21H17BrN2O3

Molecular Weight: 425.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946320-94-1 |

|---|---|

| Molecular Formula | C21H17BrN2O3 |

| Molecular Weight | 425.3 g/mol |

| IUPAC Name | N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-5-bromofuran-2-carboxamide |

| Standard InChI | InChI=1S/C21H17BrN2O3/c22-19-11-10-18(27-19)20(25)23-16-9-8-14-7-4-12-24(17(14)13-16)21(26)15-5-2-1-3-6-15/h1-3,5-6,8-11,13H,4,7,12H2,(H,23,25) |

| Standard InChI Key | RQPQEZFRQXHCMX-UHFFFAOYSA-N |

| SMILES | C1CC2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)Br)N(C1)C(=O)C4=CC=CC=C4 |

| Canonical SMILES | C1CC2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)Br)N(C1)C(=O)C4=CC=CC=C4 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular formula is C21H17BrN2O3, with a molecular weight of 425.3 g/mol. Its IUPAC name, N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-5-bromofuran-2-carboxamide, reflects a tetrahydroquinoline core substituted at the 1-position with a benzoyl group and at the 7-position with a 5-bromofuran-2-carboxamide side chain.

Table 1: Key Chemical Descriptors

| Property | Value |

|---|---|

| CAS No. | 946320-94-1 |

| Molecular Formula | C21H17BrN2O3 |

| Molecular Weight | 425.3 g/mol |

| SMILES | C1CC2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)Br)N(C1)C(=O)C4=CC=CC=C4 |

| InChI Key | RQPQEZFRQXHCMX-UHFFFAOYSA-N |

| PubChem CID | 27557590 |

The SMILES string highlights the tetrahydroquinoline ring fused to a benzoyl group and the bromofuran carboxamide substituent. The bromine atom at the furan’s 5-position introduces steric and electronic effects critical for molecular interactions .

Structural Analogues and Derivatives

Compounds sharing the tetrahydroquinoline-furan scaffold are often investigated for their pharmacokinetic and pharmacodynamic profiles. For instance, analogs with 2-furyl or 2-thienyl groups exhibit enhanced receptor binding affinity compared to phenyl-substituted derivatives . The bromine atom in this compound likely augments lipophilicity and halogen bonding potential, factors influencing target engagement.

Synthesis and Structural Analysis

Stereochemical Considerations

Pharmacological Activity

Enzyme Interactions

Molecular docking studies of related compounds suggest hydrogen bonding between the tetrahydroquinoline ketone and glutamine residues (e.g., Q131 in FFA3). The furan moiety’s orientation outside the binding cavity permits structural variability, aligning with the bromine’s tolerated bulk .

Molecular Docking and Binding Interactions

Predicted Binding Modes

In silico models of similar tetrahydroquinoline derivatives reveal a binding pocket accommodating the tetrahydroquinoline core, while the furan group projects into solvent-exposed regions. The bromine atom may participate in halogen bonding with aromatic residues, stabilizing ligand-receptor complexes .

Table 2: Comparative Docking Scores of Analogues

| Compound | Docking Score (kcal/mol) | Target Receptor |

|---|---|---|

| 1 | -9.2 | FFA3 |

| 57 | -8.7 | FFA3 |

| 63 | -8.5 | FFA3 |

Data adapted from FFA3 agonist studies highlight the influence of substituents on binding affinity .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The compound’s solubility in aqueous media is limited (≤33 μM in PBS), consistent with its high lipophilicity (LogP ≈ 4.25). Stability assays in mouse liver microsomes indicate rapid clearance for analogues with 2,5-dichlorophenyl groups, suggesting similar metabolic susceptibility for this brominated derivative .

Table 3: Pharmacokinetic Parameters of Analogues

| Compound | Solubility (μM) | CL (mL/min/kg) | t1/2 (h) |

|---|---|---|---|

| 1 | 33 | 70.3 | 11.4 |

| 57 | 33 | 63.5 | 30 |

| 63 | 9 | 51.8 | 15 |

CL = clearance; t1/2 = half-life .

Bioavailability Considerations

Despite moderate solubility, analogues like 63 exhibit favorable bioavailability (66%) in murine models, attributed to balanced lipophilicity and metabolic stability . Structural optimization of this compound could follow similar principles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume